N-Methyl-N-(2-pyridin-3-ylbenzyl)amine
Overview
Description
N-Methyl-N-(2-pyridin-3-ylbenzyl)amine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Antibiotics and Antidepressants
N-Methyl-N-(2-pyridin-3-ylbenzyl)amine is a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been utilized in the preparation of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance through a practical, efficient, and stereoselective process (Fleck et al., 2003). Additionally, this compound has been involved in the synthesis and evaluation of Schiff's bases and 2-azetidinones of isonicotinyl hydrazone as potential antidepressant and nootropic agents, highlighting its importance in the development of central nervous system (CNS) active drugs (Thomas et al., 2016).
Catalysis and Chemical Reactions
This compound plays a significant role in catalysis and as a ligand in chemical reactions. It has been used to facilitate the synthesis of complex molecules through mechanisms such as gold-catalyzed formal [3 + 2]-dipolar cycloaddition, enabling the creation of fused heteroaromatics from aminides and electron-rich alkynes (Garzón et al., 2014). Furthermore, it has contributed to the development of highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C-H bonds, showcasing its utility in organic synthesis (He et al., 2012).
Molecular Structure and Bonding
Research on this compound and its derivatives has also provided insights into molecular structure and bonding. Studies on Schiff bases and their tautomerism have shed light on the equilibrium and intramolecular hydrogen bonding within these compounds, which is crucial for understanding their reactivity and interaction with biological targets (Nazır et al., 2000).
Antitumor, Antifungal, and Antibacterial Activities
The bioactive potential of derivatives of this compound has been explored, with findings indicating their efficacy as antitumor, antifungal, and antibacterial agents. This highlights the compound's relevance in the development of new therapeutic agents with specific pharmacophore sites for treating various diseases (Titi et al., 2020).
Properties
IUPAC Name |
N-methyl-1-(2-pyridin-3-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-14-9-11-5-2-3-7-13(11)12-6-4-8-15-10-12/h2-8,10,14H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJTYMMYWPZKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428201 | |
Record name | N-Methyl-N-(2-pyridin-3-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-05-0 | |
Record name | N-Methyl-2-(3-pyridinyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857284-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(2-pyridin-3-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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